molecular formula C9H11BrClNO B2397602 (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 883143-64-4

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B2397602
CAS No.: 883143-64-4
M. Wt: 264.55
InChI Key: FCLSYTHFKCQOEI-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the amination step is usually carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The final hydrochloride salt formation is achieved by treating the amine with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSYTHFKCQOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883143-64-4
Record name (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
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